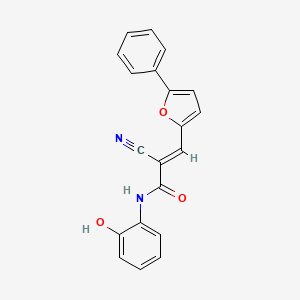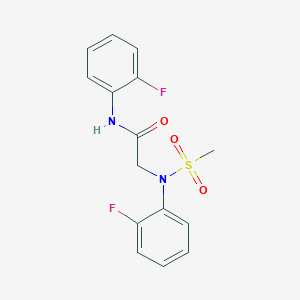![molecular formula C22H31N3O3S B5568923 1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of molecules related to 1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide involves multiple steps, including the reduction of corresponding ylides and coupling reactions under controlled conditions. For example, the synthesis of related sulfonamide and carboxamide derivatives typically involves sodium borohydride reduction or nucleophilic aromatic substitution reactions in specific solvents to achieve high yields of the target compounds (Gangapuram & Redda, 2006); (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide is often elucidated using spectroscopic techniques and X-ray crystallography. These studies reveal detailed structural information, such as crystal systems, space groups, and conformational analysis, providing insights into the geometry and electronic structure of the molecule (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving derivatives of 1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide explore its reactivity under various conditions. Studies have shown that these compounds can undergo nucleophilic aromatic substitution, and their reaction rates and mechanisms can be significantly influenced by substituents and solvent conditions (Sekiguchi et al., 1980).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, stability, and melting points, are crucial for understanding their behavior in different environments and applications. For instance, hyperbranched polymers derived from similar monomers demonstrate unique solubility characteristics in various organic solvents and water, highlighting the impact of molecular structure on physical properties (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with specific functional groups and behavior in chemical reactions, are essential for developing synthetic pathways and understanding the molecule's potential interactions. For example, the synthesis and reactivity of sulfonamide derivatives showcase how structural modifications can influence chemical behavior and interaction with biological targets (Khalid et al., 2013).
科学的研究の応用
Applications in Medical Research and Treatment
Anticoagulant Properties : A study on MD 805, a compound with a piperidine structure similar to the chemical , demonstrated its utility as an anticoagulant. It was compared with heparin in patients with chronic renal failure undergoing maintenance hemodialysis. MD 805 showed no significant increase in platelet factor 4, a common issue with heparin, and exhibited a stable antithrombin effect, proving useful in anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).
Cancer Treatment : Research on DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide), which shares the dimethylamino component, focused on its potential as a DNA-intercalating drug with a dual mode of cytotoxic action involving topoisomerases I and II. It was selected for clinical trials due to promising preclinical activity against solid tumors, highlighting the importance of structural components in developing anticancer therapies (McCrystal et al., 1999).
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methyl-3-naphthalen-1-ylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-17(14-19-10-6-9-18-8-4-5-12-21(18)19)15-23-22(26)20-11-7-13-25(16-20)29(27,28)24(2)3/h4-6,8-10,12,17,20H,7,11,13-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQWOMEEYHHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)CNC(=O)C3CCCN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)